AZ-Ghs-22 is a compound identified as an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly referred to as the ghrelin receptor. This receptor plays a significant role in regulating energy balance, appetite, and growth hormone release. AZ-Ghs-22 has garnered attention for its potential therapeutic applications, particularly in treating metabolic disorders and certain cancers.
The synthesis of AZ-Ghs-22 involves several key steps that utilize advanced organic chemistry techniques. The compound was synthesized through a process that includes:
The synthetic route typically involves:
AZ-Ghs-22's molecular structure includes a phenyl ring substituted with a morpholine group. This configuration is essential for its interaction with the GHS-R1a receptor, allowing it to effectively modulate receptor activity.
The molecular formula of AZ-Ghs-22 is CHNO, with a molecular weight of approximately 248.34 g/mol. Structural analysis through techniques like nuclear magnetic resonance (NMR) spectroscopy has confirmed its conformation and binding characteristics .
AZ-Ghs-22 participates in several key chemical reactions relevant to its function as an inverse agonist:
The kinetics of AZ-Ghs-22 binding have been characterized using radiolabeled ligand-binding assays, revealing high affinity for GHS-R1a compared to endogenous ligands like ghrelin .
AZ-Ghs-22 acts primarily by binding to the GHS-R1a receptor and stabilizing it in an inactive conformation. This action leads to decreased signaling through pathways typically activated by ghrelin, such as those involving phospholipase C and calcium mobilization.
Studies indicate that AZ-Ghs-22 demonstrates an IC value of approximately 6.7 nM, highlighting its potency as an inverse agonist . The compound's mechanism has been validated through experiments involving GHS-R1a knockout models, confirming its specific action on this receptor.
Relevant analyses have been conducted to assess these properties using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
AZ-Ghs-22 has several promising applications:
The ghrelin receptor system constitutes a critical regulatory axis in energy homeostasis, primarily mediated through the growth hormone secretagogue receptor type 1a (Growth Hormone Secretagogue Receptor 1a). This G protein-coupled receptor serves as the principal target for acylated ghrelin, a 28-amino-acid peptide hormone predominantly secreted by gastric X/A-like cells. Upon binding, the Growth Hormone Secretagogue Receptor 1a initiates a cascade of intracellular signaling events that influence appetite, glucose metabolism, and growth hormone secretion. The receptor exhibits one of the highest constitutive activity levels among G protein-coupled receptors, with baseline signaling reaching ~50% of maximal ghrelin response [7]. This intrinsic activity necessitates pharmacological strategies that extend beyond neutral antagonism, positioning inverse agonists as key therapeutic agents capable of suppressing both ligand-dependent and constitutive receptor activation.
Acylated ghrelin functions as a potent orexigenic (appetite-stimulating) signal through hypothalamic circuits. Its plasma concentrations exhibit a distinct diurnal rhythm, peaking preprandially and declining postprandially, establishing its role as a physiological hunger signal [4]. Ghrelin's binding to Growth Hormone Secretagogue Receptor 1a on neuropeptide Y and agouti-related peptide-expressing neurons in the arcuate nucleus potently stimulates food intake while simultaneously reducing energy expenditure and promoting lipid storage [4] [9]. Beyond central effects, ghrelin exerts multifaceted peripheral actions:
Table 1: Key Physiological Functions of Acylated Ghrelin
| Target System | Primary Effect | Mechanistic Basis |
|---|---|---|
| Central Nervous System | Appetite stimulation | Activation of NPY/AgRP neurons in arcuate nucleus |
| Endocrine Pancreas | Insulin suppression | Direct β-cell inhibition & δ-cell somatostatin secretion |
| Adipose Tissue | Lipid accumulation | Increased lipogenic enzymes, decreased lipolysis |
| Gastrointestinal Tract | Accelerated emptying | Enhanced gastric motility |
The hormone's disruption contributes significantly to obesity pathophysiology, characterized by impaired postprandial ghrelin suppression and altered receptor sensitivity. Ghrelin null mice exhibit reduced adiposity and improved insulin sensitivity, validating this axis as a therapeutic target [4].
Growth Hormone Secretagogue Receptor 1a possesses unique structural features that enable its modulation by diverse ligands. The receptor contains a bifurcated binding pocket with two cavities (Cavity I and II) separated by a salt bridge between Glu¹²⁴ and Arg²⁸³ [7]. Cryo-electron microscopy studies reveal that acylated ghrelin occupies both cavities, with its octanoyl moiety anchored in Cavity II [7]. This structural knowledge facilitates rational drug design targeting specific functional domains.
Growth Hormone Secretagogue Receptor 1a expression extends beyond the hypothalamus to pancreatic islets, where it modulates endocrine function. Immunohistochemical analyses confirm receptor presence on insulin-producing β-cells (≈8%), somatostatin-secreting δ-cells (≈12%), and pancreatic polypeptide cells (≈20%) [9]. Ligand engagement triggers distinct signaling pathways:
Pharmacological targeting strategies include:
Table 2: Growth Hormone Secretagogue Receptor 1a Ligand Pharmacological Profiles
| Ligand Type | Representative Compound | CNS Penetration | Key Functional Characteristics |
|---|---|---|---|
| Inverse Agonist | AZ-GHS-22 | Minimal (Peripherally restricted) | IC₅₀ = 0.77 nM (human Growth Hormone Secretagogue Receptor 1a) [1] [3] |
| Inverse Agonist | AZ-GHS-38 | Significant | CNS exposure required for appetite suppression [3] |
| Antagonist | [D-Lys³]-GHRP-6 | Variable | Suppresses somatostatin, enhances insulin secretion [9] |
Species-specific binding affinities of AZ-GHS-22 demonstrate translational relevance:
The compound's physicochemical properties (molecular weight: 621.17 g/mol; formula: C₂₇H₃₃ClN₆O₅S₂) contribute to its peripherally restricted profile, limiting central nervous system exposure while permitting engagement with peripheral receptors [5].
The therapeutic superiority of inverse agonists over neutral antagonists stems from Growth Hormone Secretagogue Receptor 1a's significant constitutive activity. Whereas antagonists merely prevent agonist binding, inverse agonists stabilize inactive receptor conformations, thereby suppressing basal signaling. This distinction proves critical because constitutive Growth Hormone Secretagogue Receptor 1a activity:
AZ-GHS-22 exemplifies optimized inverse agonism through its acylurea chemotype, identified via high-throughput screening and subsequent structure-activity relationship refinement [3]. Its peripherally restricted action offers distinct advantages:
Table 3: Functional Outcomes of Growth Hormone Secretagogue Receptor 1a Inverse Agonism in Islets
| Parameter | Control Islets | Growth Hormone Secretagogue Receptor 1a Inverse Agonism-Treated | P-value |
|---|---|---|---|
| Insulin content | 222.01 ± 4.62 ng/islet | 269.01 ± 12.19 ng/islet | <0.05 |
| GSIS (High glucose) | 16.73 ± 2.27 pg/islet × h | 32.44 ± 1.68 pg/islet × h | <0.001 |
| Stimulation index | 1.59 ± 0.19 | 3.04 ± 0.51 | <0.05 |
| Somatostatin content | 1.49 ± 0.14 ng/islet | 1.02 ± 0.11 ng/islet | <0.05 |
The differential effects of CNS-penetrant (AZ-GHS-38) versus non-CNS-penetrant (AZ-GHS-22) inverse agonists highlight tissue-specific therapeutic applications. While CNS exposure remains necessary for appetite suppression [3], peripherally restricted compounds like AZ-GHS-22 offer precision modulation of glucose homeostasis and insulin sensitivity without central engagement. This pharmacological distinction enables targeted intervention in metabolic syndrome components—potentially combining peripherally acting inverse agonists with central appetite modulators for synergistic therapeutic effects.
The structural basis for inverse agonism was recently elucidated through crystallography studies revealing that these ligands stabilize inactive receptor conformations through specific interactions with transmembrane domains, particularly residues in TM6 that are critical for signal transduction [6] [7]. This molecular understanding further validates inverse agonism as a mechanistically grounded strategy for Growth Hormone Secretagogue Receptor 1a-targeted obesity therapeutics.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7